Ethyl 2-amino-3-bromo-5-methoxybenzoate
Description
Ethyl 2-amino-3-bromo-5-methoxybenzoate (C₁₀H₁₂BrNO₃, molar mass: 290.11 g/mol) is a substituted benzoate ester characterized by an amino group at position 2, a bromine atom at position 3, and a methoxy group at position 5 of the benzene ring, with an ethyl ester moiety at the carboxyl position.
Properties
IUPAC Name |
ethyl 2-amino-3-bromo-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-10(13)7-4-6(14-2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVVFVRDQCABDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)OC)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-bromo-5-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-amino-5-methoxybenzoate using bromine in the presence of a suitable solvent. The reaction is typically carried out at low temperatures to control the regioselectivity of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-bromo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of ethyl 2-amino-3-substituted-5-methoxybenzoates.
Oxidation: Formation of ethyl 2-nitro-3-bromo-5-methoxybenzoate.
Reduction: Formation of ethyl 2-amino-3-bromo-5-methoxybenzyl alcohol.
Scientific Research Applications
Ethyl 2-amino-3-bromo-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-bromo-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Analysis
- Amino Group Impact: The presence of the amino group in this compound enhances its nucleophilicity, making it reactive in amidation or alkylation reactions. This contrasts with Methyl 2-bromo-5-methoxybenzoate, which lacks this functional group and is primarily used in cross-coupling reactions .
- For example, the ethyl analog’s molar mass (290.11 g/mol) is ~14 g/mol higher than its methyl counterpart, influencing solubility and metabolic stability .
- Halogen and Methoxy Substitution: Bromine at position 3 (target compound) versus position 5 (Ethyl 2-amino-5-bromo-3-fluorobenzoate) affects steric and electronic profiles. Fluorine in the latter compound introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions .
Research Implications and Gaps
- Pharmaceutical Potential: The amino and methoxy groups in this compound suggest utility in kinase inhibitor development, though direct biological data are absent in the provided evidence.
- Structural Insights : Crystallography tools like SHELXL () could resolve its 3D structure, aiding in structure-activity relationship studies .
- Comparative Reactivity : Further studies are needed to quantify the kinetic and thermodynamic stability differences between ethyl and methyl esters under varying conditions.
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